Osimertinib mesylate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target T790M resistance mutations while sparing wild-type EGFR. As the commercially approved active pharmaceutical ingredient (API) form, the mesylate salt is prioritized in procurement over the free base due to its optimized physicochemical properties. It exhibits high aqueous solubility across a broad physiological pH range (1.2 to 7.0) and excellent solid-state stability, which are critical for oral bioavailability[REFS-1, REFS-2]. By covalently binding to the C797 residue in the ATP-binding site of mutant EGFR, Osimertinib mesylate serves as the definitive benchmark compound for oncology research, assay development, and advanced pharmaceutical manufacturing targeting acquired TKI resistance.
Substituting Osimertinib mesylate with its free base or earlier-generation EGFR inhibitors fundamentally compromises both formulation viability and experimental validity. The free base exhibits poor aqueous solubility, classifying it as a BCS Class II compound, which leads to erratic dissolution profiles and unreliable bioavailability in in vivo models [1]. Furthermore, substituting with first- or second-generation TKIs like gefitinib or afatinib fails to replicate the critical T790M mutant selectivity, resulting in profound wild-type EGFR off-target effects and dose-limiting toxicities[2]. For formulation scientists and pharmacologists, utilizing the exact mesylate salt is non-negotiable to ensure reproducible pharmacokinetics, scalable manufacturing, and precise mutant-selective targeting.
Osimertinib mesylate is the commercially preferred API form due to its superior solubility profile compared to the free base. While the free base is classified as a BCS Class II compound with limited aqueous solubility, the mesylate salt demonstrates high solubility across the physiological pH range of 1.2 to 7.0[REFS-1, REFS-2]. This difference is critical for achieving reproducible dissolution and bioavailability in solid oral dosage forms.
| Evidence Dimension | Aqueous Solubility and pH Tolerance |
| Target Compound Data | High aqueous solubility across pH 1.2 to 7.0 |
| Comparator Or Baseline | Osimertinib free base (BCS Class II, limited pure water solubility) |
| Quantified Difference | Mesylate salt enables physiological pH-independent dissolution, overcoming the strict solubility limits of the free base. |
| Conditions | Aqueous media, physiological pH range (1.2-7.0) at 37°C |
Procuring the mesylate salt is mandatory for formulation scientists to ensure reliable in vivo dosing and to bypass the bioavailability bottlenecks of the free base.
A defining procurement advantage of Osimertinib over first- and second-generation TKIs is its profound selectivity for mutant EGFR over wild-type (WT) EGFR. In recombinant enzyme and cellular assays, Osimertinib exhibits an IC50 of ~11.4 nM for the L858R/T790M double mutant, compared to ~493.8 nM for WT EGFR, representing an approximate 43-fold to 200-fold selectivity margin[REFS-3, REFS-4]. In contrast, earlier TKIs like afatinib and gefitinib strongly inhibit WT EGFR, leading to dose-limiting toxicities.
| Evidence Dimension | IC50 Selectivity Margin (Mutant vs. WT EGFR) |
| Target Compound Data | IC50 ~11.4 nM (L858R/T790M) vs. ~493.8 nM (WT EGFR) |
| Comparator Or Baseline | First/Second-generation TKIs (e.g., Afatinib, Gefitinib) which lack significant WT-sparing margins |
| Quantified Difference | ~43-fold to 200-fold greater inhibition of mutated EGFR over WT EGFR for Osimertinib. |
| Conditions | In vitro recombinant enzyme assays and cellular growth models |
Buyers must select Osimertinib to develop targeted in vivo models that avoid the confounding wild-type EGFR toxicities (e.g., skin rash, diarrhea) inherent to earlier TKIs.
For industrial procurement, the synthetic processability of the API is paramount. Modern large-scale synthetic routes for Osimertinib mesylate utilize a streamlined one-pot amidation, elimination, and salt formation process that avoids the isolation of unstable aniline intermediates. This optimized route yields the mesylate salt at 99.87% purity with an overall yield of 77% across four steps[1]. This demonstrates superior manufacturability compared to traditional multi-step free base isolations that suffer from intermediate degradation.
| Evidence Dimension | Large-Scale Synthesis Yield and Purity |
| Target Compound Data | 99.87% purity, 77% overall yield (4 steps) |
| Comparator Or Baseline | Traditional step-wise synthesis requiring unstable aniline intermediate isolation |
| Quantified Difference | Streamlined mesylate salt formation eliminates intermediate degradation, securing >99% purity and high industrial yield. |
| Conditions | Large-scale 4-step industrial synthesis route |
High-yield, scalable synthesis routes ensure reliable batch-to-batch consistency and lower procurement costs for large-scale industrial buyers.
Osimertinib mesylate serves as the definitive benchmark for overcoming T790M-mediated resistance. In H1975 (L858R/T790M) endogenous lung cancer cell lines, Osimertinib demonstrates an IC50 of <15 nM, significantly outperforming first-generation TKIs like gefitinib (IC50 > 1000 nM in resistant lines) and showing equivalent or superior reliability compared to other third-generation agents [REFS-3, REFS-4]. It covalently binds to the C797 residue, permanently disabling the mutant kinase.
| Evidence Dimension | Inhibitory Potency (IC50) in T790M Cell Lines |
| Target Compound Data | IC50 < 15 nM (H1975 cells) |
| Comparator Or Baseline | Gefitinib (IC50 > 1000 nM in resistant lines) |
| Quantified Difference | Osimertinib restores sub-15 nM potency in models where first-generation TKIs completely fail due to T790M steric hindrance. |
| Conditions | H1975 (L858R/T790M) cell line viability assays |
Procuring Osimertinib is essential for establishing a reliable positive control arm in any assay evaluating novel compounds against acquired EGFR-TKI resistance.
Because Osimertinib mesylate overcomes the BCS Class II solubility limitations of the free base, it is the mandatory starting material for developing solid oral dosage forms. Formulation scientists rely on its high solubility across the physiological pH range (1.2-7.0) to ensure predictable dissolution kinetics and consistent in vivo bioavailability [1].
In preclinical oncology screening, Osimertinib mesylate is procured as the gold-standard positive control for evaluating acquired resistance. Its sub-15 nM potency against L858R/T790M double mutants provides a reliable baseline against which novel next-generation inhibitors or combination therapies are benchmarked [2].
For chemical manufacturers and scale-up facilities, the mesylate salt form is prioritized due to its compatibility with streamlined, one-pot synthesis routes. Procuring or synthesizing the mesylate salt directly avoids the degradation of unstable aniline intermediates, ensuring industrial-scale outputs with >99.8% purity and high overall yields [3].